molecular formula C20H18BrN3OS B3013252 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 872694-85-4

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B3013252
CAS No.: 872694-85-4
M. Wt: 428.35
InChI Key: WIONJHOHTIKPHJ-UHFFFAOYSA-N
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Description

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyridazine ring, a thioether linkage, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, where a phenyl ring is brominated using bromine or a brominating agent.

    Thioether Formation: The thioether linkage is formed by reacting the bromophenyl-pyridazine intermediate with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide
  • 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide
  • 2-((6-(4-methylphenyl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

Uniqueness

The uniqueness of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-ethylphenyl)acetamide lies in the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s efficacy in certain applications.

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3OS/c1-2-14-3-9-17(10-4-14)22-19(25)13-26-20-12-11-18(23-24-20)15-5-7-16(21)8-6-15/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIONJHOHTIKPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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